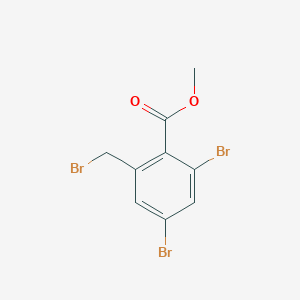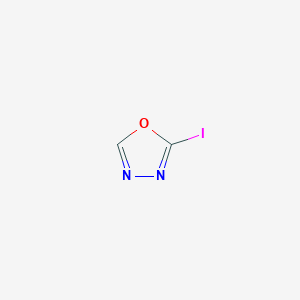![molecular formula C28H23N B15336420 10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene]](/img/structure/B15336420.png)
10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] is a complex organic compound with a unique spiro structure. This compound is characterized by its rigid and stable molecular framework, which makes it an interesting subject for various scientific studies. The spiro configuration involves two cyclic structures connected through a single atom, providing distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] typically involves the condensation of acridine and anthracene derivatives under specific conditions. One common method includes the use of a strong acid catalyst, such as p-toluenesulfonic acid, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the spiro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the acridine and anthracene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives.
Scientific Research Applications
10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] involves its interaction with specific molecular targets. In biological systems, it may intercalate into DNA, disrupting replication and transcription processes. In electronic applications, its spiro structure contributes to its stability and efficiency as a host material in OLEDs.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-9,9-dimethylacridine: Another spiro compound with similar structural features but different electronic properties.
Spiro[fluorene-9,9’-xanthene]: Shares the spiro configuration but has different chemical reactivity and applications.
Uniqueness
10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] is unique due to its combination of acridine and anthracene moieties, providing a balance of rigidity and electronic properties that are advantageous in various applications.
Properties
Molecular Formula |
C28H23N |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
9',9'-dimethylspiro[10H-acridine-9,10'-anthracene] |
InChI |
InChI=1S/C28H23N/c1-27(2)19-11-3-5-13-21(19)28(22-14-6-4-12-20(22)27)23-15-7-9-17-25(23)29-26-18-10-8-16-24(26)28/h3-18,29H,1-2H3 |
InChI Key |
NUVQNVZRRXKABN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3(C4=CC=CC=C41)C5=CC=CC=C5NC6=CC=CC=C36)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


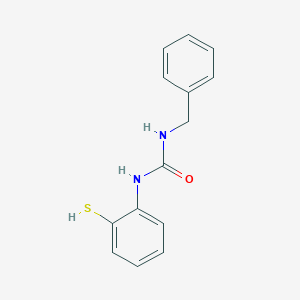

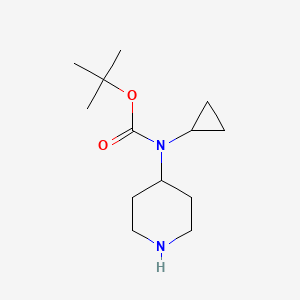
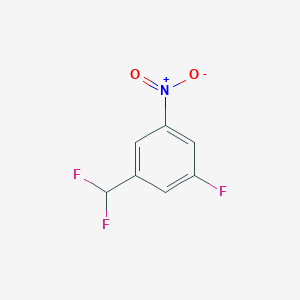
![(2S,4S)-4-[[(E)-4-Bromo-2-buten-1-yl]oxy]-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B15336375.png)
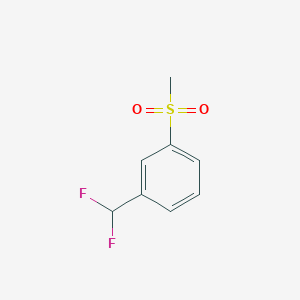
![3-[3-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B15336392.png)
![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine](/img/structure/B15336397.png)
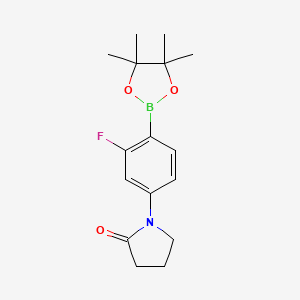
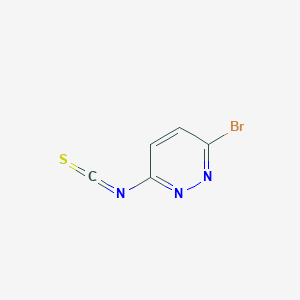
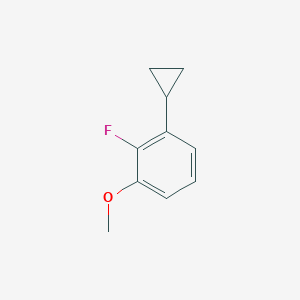
![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid](/img/structure/B15336415.png)
